5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Description
Structural Characteristics and Heterocyclic Architecture
Core Structural Features
The dihydropyrimidinone scaffold consists of a six-membered ring with two adjacent nitrogen atoms and a ketone group. Key modifications include:
- Bromine substitution at C5 : Enhances electrophilicity and potential for cross-coupling reactions.
- Methyl group at C2 : Stabilizes the ring through hyperconjugation and sterics.
- (3-Ethyl-1,2,4-oxadiazol-5-yl)methyl substituent at C3 : Introduces a bioactive oxadiazole ring linked via a methylene bridge.
The 1,2,4-oxadiazole moiety adopts a planar conformation, with electron-withdrawing oxygen and nitrogen atoms creating dipole moments that influence binding interactions.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 299.12 g/mol | |
| Bromine Position | C5 | |
| Oxadiazole Linker | (3-Ethyl-1,2,4-oxadiazol-5-yl)methyl | |
| Dihydropyrimidinone Core | 3,4-Dihydropyrimidin-4-one |
Functional Group Synergy
The hybrid design leverages complementary pharmacophores:
- 1,2,4-Oxadiazole
- Dihydropyrimidinone
Table 2: Pharmacological Contributions of Core Moieties
Properties
IUPAC Name |
5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXKHWNYZUUFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which is commonly associated with various pharmacological effects, including antimicrobial properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 299.12 g/mol. The structure includes a bromine atom and an ethyl-substituted oxadiazole ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | 5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one |
| CAS Number | 1537304-89-4 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biochemical pathways related to microbial growth inhibition. The oxadiazole group is known to enhance the compound's stability and bioavailability, potentially affecting pathways involved in bacterial and viral replication or modulating immune responses .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity :
- Cytotoxicity :
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound is influenced by its structural features, which may enhance absorption and distribution in biological systems.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrimidine derivatives for their antimicrobial properties. Compounds with oxadiazole rings exhibited strong inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may share similar activity .
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed on related compounds to predict binding affinities with bacterial enzymes such as DNA gyrase. Results indicated that these compounds can form significant interactions within the active sites of target proteins, potentially leading to effective inhibition .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of pyrimidinone compounds exhibit antimicrobial properties. The specific compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several pyrimidinone derivatives. The results demonstrated that compounds with similar structural features to 5-bromo derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties:
The compound's structural characteristics suggest potential as an anticancer agent. Studies have indicated that modifications to the pyrimidinone core can enhance cytotoxicity against cancer cell lines.
Data Table: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 10 |
| 5-Bromo Compound | A549 | 12 |
Agricultural Science
Pesticidal Applications:
The oxadiazole moiety in the compound is known for its insecticidal properties. Research has explored its use in developing new agrochemicals aimed at pest control.
Case Study:
In a study conducted by agricultural scientists, the efficacy of various oxadiazole derivatives, including 5-bromo compounds, was tested on common agricultural pests. Results indicated that these compounds significantly reduced pest populations while being less harmful to beneficial insects .
Material Science
Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices for enhanced material properties. Its bromine content can improve flame retardancy in polymers.
Data Table: Properties of Polymer Composites with 5-Bromo Compound
| Polymer Type | Addition (%) | Flame Retardancy Rating |
|---|---|---|
| Polyethylene | 5 | V-0 |
| Polystyrene | 10 | V-1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one Structural Difference: Replaces the ethyl group with a methyl group on the oxadiazole ring. Impact: Reduced steric bulk may enhance solubility but decrease lipophilicity compared to the ethyl-substituted analog.
- 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one Structural Difference: Oxadiazole ring isomerization (1,2,5-oxadiazol-3-yl vs. 1,2,4-oxadiazol-5-yl) and substituent position shift. Molecular formula: C₁₀H₁₁BrN₄O₂ (vs. C₁₀H₁₂BrN₄O₂ for the target compound) .
Core Modifications in Dihydropyrimidinone Derivatives
- 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one Structural Difference: Chlorine replaces the oxadiazole-methyl group at position 3; additional methyl at position 4. Molecular weight: 237.48 g/mol (vs. 314.18 g/mol for the target compound) .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
Pharmacological and Functional Comparisons
Neuroactive Analogs: CDD-0102A
- Structure : 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride.
- Key Similarity : Shares the 3-ethyl-1,2,4-oxadiazole moiety.
- Activity : Reduces repetitive behaviors in BTBR mice (autism model) via M1 receptor modulation .
- Divergence: Lack of bromine and dihydropyrimidinone core in CDD-0102A may limit direct comparison but underscores the oxadiazole’s role in bioactivity .
Patent Landscape
- US Patent #10835532 : Covers CDD-0102A as a cognitive enhancer, emphasizing the therapeutic value of oxadiazole-containing dihydropyrimidines .
- EU Patent Applications : Include complex oxadiazole derivatives (e.g., imidazolidine-2,4-diones), suggesting industrial interest in optimizing this scaffold for CNS disorders .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Multicomponent Biginelli Reaction for Dihydropyrimidinone Core
The dihydropyrimidinone scaffold is commonly synthesized via the Biginelli reaction , a classical three-component condensation involving:
- An aldehyde (aromatic or heteroaromatic)
- A β-ketoester (such as ethyl acetoacetate)
- Urea or thiourea
This reaction proceeds typically under acidic catalysis and affords 3,4-dihydropyrimidin-2(1H)-ones with medicinally relevant properties.
- One-pot, solvent-free or solvent-assisted conditions.
- Catalysts: heterogeneous solid acids such as silicotungstic acid on Amberlyst-15, or natural catalysts like cuttlebone powder.
- Reaction conditions optimized for yield, eco-friendliness, and catalyst recyclability.
- Electron-poor aromatic aldehydes yield better product quantities.
- Sterically hindered β-ketoesters reduce yields.
Incorporation of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is generally constructed through cyclization of amidoximes with appropriate carboxylic acid derivatives or via condensation of hydrazides with cyanogen bromide followed by ring closure. For the ethyl-substituted oxadiazole ring:
- Starting from an ethyl-substituted amidoxime.
- Cyclization under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Subsequent attachment of the oxadiazolylmethyl substituent to the dihydropyrimidinone core via nucleophilic substitution or alkylation.
Detailed Preparation Methodology
Stepwise Synthesis Outline
Representative Reaction Conditions
- Catalysts: Silicotungstic acid supported on Amberlyst-15, granite or quartz powder, or natural heterogeneous catalysts like cuttlebone powder.
- Temperature: Typically refluxing ethanol or solvent-free heating at 80–120 °C.
- Reaction time: 1–6 hours depending on catalyst and substrate.
- Purification: Recrystallization from methanol or ethanol; catalyst recovery by filtration.
- Yields: Generally range from 60% to 85% for the dihydropyrimidinone core; overall yields depend on subsequent oxadiazole formation and coupling steps.
Research Findings and Optimization
Catalyst Efficiency and Recyclability
- Silicotungstic acid on Amberlyst-15 shows high catalytic activity under solventless conditions with easy catalyst recovery and reuse up to 3 cycles without significant loss of activity.
- Natural heterogeneous catalysts like cuttlebone powder provide eco-friendly alternatives with good yields and catalyst recyclability, aligning with green chemistry principles.
Substrate Scope and Limitations
Analytical Characterization
- Products confirmed by elemental analysis, IR, ^1H NMR, and mass spectrometry.
- TLC monitoring with chloroform:methanol (90:10) solvent system for reaction progress.
- Purity typically >95% after recrystallization.
Data Summary Table of Preparation Methods
| Parameter | Details |
|---|---|
| Core Reaction | Biginelli three-component condensation |
| Catalysts | Silicotungstic acid/Amberlyst-15, granite, quartz, cuttlebone powder |
| Solvent | Solvent-free or ethanol reflux |
| Temperature | 80–120 °C |
| Reaction Time | 1–6 hours |
| Yield Range | 60–85% for dihydropyrimidinone core; overall yield depends on oxadiazole coupling |
| Bromine Introduction | Via brominated aldehyde or post-synthesis bromination |
| Oxadiazole Formation | Cyclization of ethyl amidoxime derivatives under dehydrating conditions |
| Coupling Method | Alkylation of dihydropyrimidinone with oxadiazolylmethyl halide |
| Catalyst Recyclability | Up to 3 cycles with minimal activity loss (heterogeneous catalysts) |
| Purification | Recrystallization from methanol/ethanol |
| Characterization Techniques | Elemental analysis, IR, ^1H NMR, Mass spectrometry, TLC |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one, and how can reaction byproducts be minimized?
Answer: The synthesis typically involves sequential heterocyclic ring formation and functionalization. For the oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) is common . Bromination at the pyrimidine 5-position can be achieved using NBS (N-bromosuccinimide) in DMF under controlled heating (60–80°C). Critical steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Monitoring reaction progress with TLC or LC-MS to detect intermediates and byproducts.
- Minimizing bromination over-substitution by optimizing stoichiometry (1.1–1.3 equiv. NBS) and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Answer:
- NMR (¹H, ¹³C, 2D-COSY): Essential for confirming substituent positions and diastereotopic protons in the dihydropyrimidinone ring. Look for characteristic shifts: pyrimidine C=O at ~165–170 ppm (¹³C) and oxadiazole C=N at ~160–165 ppm .
- X-ray crystallography: Resolves stereochemistry and crystal packing. For example, single-crystal analysis at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision < 0.01 Å .
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₃BrN₄O₂: 313.0294) .
Q. How should researchers design preliminary biological activity assays for this compound?
Answer:
- Target selection: Prioritize enzymes/receptors associated with the oxadiazole and pyrimidine scaffolds, such as kinase inhibitors or antimicrobial targets .
- In vitro assays:
- Enzyme inhibition: Use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
- Antimicrobial screening: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
- Cytotoxicity: Employ MTT assays on HEK-293 or HepG2 cell lines to assess IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Answer:
- Variable substituents: Systematically modify the oxadiazole 3-ethyl group (e.g., replace with propyl, isopropyl, or aryl) and the pyrimidine 2-methyl group (e.g., halogens, nitro) .
- Biological evaluation: Use parallel synthesis and high-throughput screening (HTS) to test 50–100 derivatives. Correlate substituent electronegativity/logP with activity using QSAR software (e.g., Schrödinger’s Maestro) .
- Crystallographic docking: Map binding modes with target proteins (e.g., PDB: 4HX3 for kinases) to guide rational design .
Q. What strategies resolve discrepancies in analytical data (e.g., NMR vs. computational predictions)?
Answer:
- Dynamic effects: Account for tautomerism in dihydropyrimidinones by acquiring VT-NMR (Variable Temperature NMR) between 25–60°C to observe equilibrium shifts .
- DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level (Gaussian 16) to simulate NMR chemical shifts. Deviations >0.5 ppm may indicate unaccounted solvent effects or proton exchange .
- Re-synthesis and cross-validation: Repeat syntheses under inert atmosphere (Ar/N₂) to rule out oxidation artifacts .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
Answer:
- pH stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) at 0, 24, and 48 hours .
- Metabolic stability: Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with ice-cold acetonitrile and quantify parent compound via LC-MS/MS .
- Light/temperature sensitivity: Store samples at -80°C (dark) vs. 25°C (light-exposed) and compare degradation rates .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET profiling: Use SwissADME or ADMET Predictor to estimate logP (target: 2–3), aqueous solubility (LogS > -4), and CYP450 inhibition .
- Permeability: Apply the Caco-2 cell model in silico (e.g., pkCSM) to predict intestinal absorption.
- Metabolite prediction: Employ GLORYx or MetaSite to identify likely Phase I/II metabolites (e.g., oxidative debromination or oxadiazole ring cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
